7-Hydroxymitragynine

Overview

Description

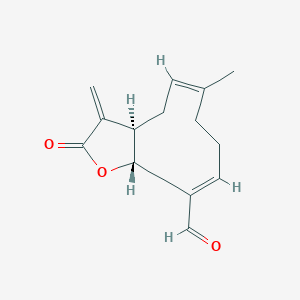

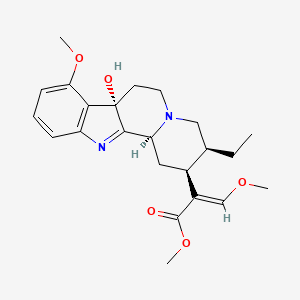

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid from the plant Mitragyna speciosa, commonly known as kratom . It was first described in 1994 and is a natural product derived from the mitragynine present in the kratom leaf . 7-OH binds to opioid receptors like mitragynine, but research suggests that 7-OH binds with greater potency .

Synthesis Analysis

Mitragynine, the major active compound of Mitragyna speciosa, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .Molecular Structure Analysis

The chemical formula of 7-Hydroxymitragynine is C23H30N2O5 . Its exact mass is 414.22 and its molecular weight is 414.502 .Chemical Reactions Analysis

7-Hydroxymitragynine is less stable than mitragynine, with significant drug loss at 8 hours when exposed to temperatures of 40°C and above . No significant drug losses were observed for mitragynine in aqueous solution (pH 2-10) at 4, 20, or 40°C .Scientific Research Applications

Analgesic Effects

7-Hydroxymitragynine is an active metabolite of Mitragynine and a key mediator of its analgesic effects . It’s converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist . This conversion is mediated by cytochrome P450 3A isoforms .

Opioid Withdrawal Management

Research suggests that 7-Hydroxymitragynine could have potential utility in opioid withdrawal management . Its interaction with opioid receptors might offer benefits in treating conditions characterized by chronic pain and mood disorders .

Anti-Inflammatory Properties

7-Hydroxymitragynine may also have anti-inflammatory properties . This could potentially be beneficial in conditions where inflammation plays a key role .

Pharmacokinetic Research

Clinical pharmacokinetic assessment of Kratom (Mitragyna speciosa), a botanical product with opioid-like effects, in healthy adult participants has been conducted . This research provides fundamental knowledge about the pharmacokinetics of 7-Hydroxymitragynine .

Therapeutic Effects Research

Preliminary research has provided some evidence that Mitragynine and related compounds may act as atypical opioid agonists, inducing therapeutic effects such as analgesia, while limiting the negative side effects typical of classical opioids .

Future Potential

As research into the potential therapeutic applications of Kratom and its alkaloids continues, 7-Hydroxymitragynine remains a focal point of interest . Ongoing studies aim to further elucidate its mechanisms of action, and explore its potential .

Mechanism of Action

Target of Action

7-Hydroxymitragynine primarily interacts with the body’s opioid receptors, particularly the mu-opioid receptors . These receptors are involved in pain modulation, mood regulation, and the reward system .

Mode of Action

7-Hydroxymitragynine, like mitragynine, is a mixed opioid receptor agonist/antagonist. It acts as a partial agonist at mu-opioid receptors and as a competitive antagonist at delta and kappa opioid receptors . Once attached, 7-Hydroxymitragynine activates the receptors, causing the release of endogenous opioids like endorphins .

Biochemical Pathways

The biochemical pathways affected by 7-Hydroxymitragynine are primarily those associated with the opioid system. By acting on mu-opioid receptors, it can modulate the perception of pain and influence mood . It also affects dopamine, serotonin, and adrenergic receptors .

Pharmacokinetics

7-Hydroxymitragynine is metabolically unstable in simulated gastric fluid but stable in simulated intestinal fluid . It is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-Hydroxymitragynine, and this conversion is mediated by cytochrome P450 3A isoforms . It exhibits high plasma protein binding .

Result of Action

The activation of mu-opioid receptors by 7-Hydroxymitragynine results in various physiological and psychological effects. These include potent analgesic effects, making it effective for pain relief . It also has a unique mechanism of action that results in a lower risk of respiratory depression and potentially reduced addictive potential .

Action Environment

Environmental factors like temperature, humidity, and soil composition can impact the production of 7-Hydroxymitragynine . Additionally, different Kratom strains may naturally contain varying concentrations of 7-Hydroxymitragynine . Older Kratom leaves tend to have higher levels of 7-Hydroxymitragynine compared to younger leaves .

Safety and Hazards

properties

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENLSMHLCNXJT-CYXFISRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903988 | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxymitragynine | |

CAS RN |

174418-82-7 | |

| Record name | 7-Hydroxymitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYMITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)